molecular formula C13H13ClF2N2O B2593120 2-Chloro-N-[1-(5,6-difluoro-1H-indol-3-yl)propan-2-yl]acetamide CAS No. 2411201-73-3

2-Chloro-N-[1-(5,6-difluoro-1H-indol-3-yl)propan-2-yl]acetamide

Cat. No. B2593120
CAS RN: 2411201-73-3
M. Wt: 286.71
InChI Key: KKAJZWBBEVDCLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-[1-(5,6-difluoro-1H-indol-3-yl)propan-2-yl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and biological research. This compound is known to exhibit unique biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of 2-Chloro-N-[1-(5,6-difluoro-1H-indol-3-yl)propan-2-yl]acetamide is not fully understood. However, it is believed to exert its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It may also inhibit the growth and proliferation of cancer cells by interfering with various cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C. Additionally, this compound has been shown to induce oxidative stress and DNA damage in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Chloro-N-[1-(5,6-difluoro-1H-indol-3-yl)propan-2-yl]acetamide in lab experiments include its potent antitumor activity and unique biochemical and physiological effects. However, the limitations of this compound include its relatively complex synthesis method and potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 2-Chloro-N-[1-(5,6-difluoro-1H-indol-3-yl)propan-2-yl]acetamide. Some of these directions include:
1. Investigation of the mechanism of action of this compound in greater detail.
2. Evaluation of the potential use of this compound as a therapeutic agent for various neurological disorders.
3. Development of more efficient and cost-effective synthesis methods for this compound.
4. Investigation of the potential use of this compound in combination with other anticancer agents for improved efficacy.
5. Exploration of the potential use of this compound in other areas of research, such as agricultural and environmental sciences.

Synthesis Methods

The synthesis of 2-Chloro-N-[1-(5,6-difluoro-1H-indol-3-yl)propan-2-yl]acetamide involves the reaction of 5,6-difluoroindole-3-carboxylic acid with 2-amino-2-methyl-1-propanol in the presence of thionyl chloride and acetic anhydride. The resulting product is then treated with chloroacetyl chloride to yield the final compound.

Scientific Research Applications

2-Chloro-N-[1-(5,6-difluoro-1H-indol-3-yl)propan-2-yl]acetamide has been extensively studied for its potential applications in medicinal chemistry and drug development. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been investigated for its potential use as a therapeutic agent for neurological disorders, such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

2-chloro-N-[1-(5,6-difluoro-1H-indol-3-yl)propan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClF2N2O/c1-7(18-13(19)5-14)2-8-6-17-12-4-11(16)10(15)3-9(8)12/h3-4,6-7,17H,2,5H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKAJZWBBEVDCLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CNC2=CC(=C(C=C21)F)F)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.